molecular formula C16H17N3O5 B4233855 N-(2-furylmethyl)-2-(4-morpholinyl)-5-nitrobenzamide

N-(2-furylmethyl)-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B4233855
M. Wt: 331.32 g/mol
InChI Key: OOQJJDYDPICUOX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(4-morpholinyl)-5-nitrobenzamide, commonly known as FAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an anti-cancer drug. This compound belongs to the class of benzamides and is synthesized using a multistep process.

Scientific Research Applications

FAN has been extensively studied for its potential as an anti-cancer drug. In vitro studies have shown that FAN inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. FAN has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition to its anti-cancer properties, FAN has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.

Mechanism of Action

The exact mechanism of action of FAN is not fully understood. However, studies have shown that FAN inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. FAN has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
FAN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that FAN inhibits cell proliferation, induces apoptosis, and inhibits the activity of topoisomerase II. FAN has also been shown to inhibit the activity of NF-κB, which plays a key role in inflammation and cancer. In addition to its anti-cancer properties, FAN has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of FAN is its potential as an anti-cancer drug. FAN has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. FAN has also been shown to have anti-inflammatory and anti-oxidant properties. However, there are also some limitations to using FAN in lab experiments. FAN is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, FAN is not currently approved for use as a drug, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on FAN. One area of research is to further investigate its potential as an anti-cancer drug. This includes studies on its mechanism of action, efficacy, and safety in humans. Another area of research is to investigate its potential as an anti-inflammatory and anti-oxidant agent. This includes studies on its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the limitations and potential side effects of FAN in lab experiments and its safety and efficacy in humans.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-16(17-11-13-2-1-7-24-13)14-10-12(19(21)22)3-4-15(14)18-5-8-23-9-6-18/h1-4,7,10H,5-6,8-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJJDYDPICUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-furylmethyl)-2-(4-morpholinyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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